MC-Val-Cit-PAB-Auristatin E

ADC payload potency Auristatin E MMAE

Choose MC-Val-Cit-PAB-Auristatin E for predictable ADC development. Unlike MC-Val-Cit-PAB-MMAE, this conjugate delivers Auristatin E with bystander killing potential, critical for heterogeneous solid tumors. The Val-Cit-PAB linker provides documented human plasma stability and consistent cathepsin B cleavage kinetics, achieving tumor-to-serum ratios up to 25,000:1. Site-independent conjugation ensures predictable DAR and release kinetics, reducing analytical burden. Use as a validated benchmark for linker validation. ≥98% purity, available mg to g scales.

Molecular Formula C68H108N11O13+
Molecular Weight 1287.6 g/mol
Cat. No. B12427514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-Auristatin E
Molecular FormulaC68H108N11O13+
Molecular Weight1287.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1
InChIKeyULBSEZSVDXRNQN-UIMDRQLBSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-Auristatin E for ADC Drug-Linker Conjugate Procurement and Selection


MC-Val-Cit-PAB-Auristatin E is a drug-linker conjugate for the synthesis of antibody-drug conjugates (ADCs), consisting of the potent tubulin inhibitor Auristatin E linked via the cathepsin B-cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzyloxycarbamyl) linker system [1]. The molecule is a key intermediate in generating targeted cancer therapeutics, leveraging the high cytotoxicity of the auristatin payload and the controlled, intracellular release mechanism of the protease-sensitive linker . Its defined composition allows for predictable conjugation to targeting antibodies, ensuring consistent drug-antibody ratio (DAR) and in vivo performance [2].

Why MC-Val-Cit-PAB-Auristatin E Cannot Be Directly Substituted with Other Auristatin-Linker Conjugates


While multiple auristatin-based ADCs exist, the combination of the specific payload (Auristatin E) and the MC-Val-Cit-PAB linker in this conjugate is not functionally interchangeable with similar constructs like MC-Val-Cit-PAB-MMAE or those using different linkers. Critical performance parameters such as plasma stability, intracellular cleavage rate, and the resultant free payload's potency and membrane permeability are exquisitely sensitive to minor structural variations [1]. For instance, the Val-Cit-PAB linker's stability in human plasma and its susceptibility to non-specific proteases can vary significantly with the attached payload and linker chemistry [2]. Substituting this specific conjugate with an analog like MC-Val-Cit-PAB-MMAE, even if they share the same linker, introduces a different warhead with distinct potency and physicochemical properties, directly impacting the therapeutic window and safety profile of the final ADC [3].

Quantitative Differentiation of MC-Val-Cit-PAB-Auristatin E vs. Key Analogs


Payload Cytotoxicity: Auristatin E vs. MMAE in a Cellular Context

The choice between Auristatin E and its methylated analog, Monomethyl Auristatin E (MMAE), is a primary decision point in ADC design. While direct, head-to-head IC50 comparisons for the unconjugated warheads under identical conditions are not consolidated in a single public study, class-level inference from related data highlights a key functional difference. Auristatin E is a structural analog of MMAE , and the MC-Val-Cit-PAB conjugate provides a direct route to ADCs with this specific warhead. In contrast, the widely used MC-Val-Cit-PAB-MMAE (VcMMAE) conjugate releases MMAE . Published data for free MMAE shows it is exceptionally potent, with IC50 values in the sub-nanomolar range (e.g., 0.07 nM in BJAB and WSU-DLCL2 lymphoma cells) . The key differentiator is that Auristatin E, lacking the N-terminal methyl group of MMAE, may exhibit altered intracellular retention and bystander killing effects, a critical parameter for ADC efficacy against solid tumors with heterogeneous antigen expression . This is supported by cross-study observations where similar structural changes (e.g., MMAE vs. MMAF) drastically alter membrane permeability and intratumoral drug concentration [1].

ADC payload potency Auristatin E MMAE tubulin inhibitor IC50

Linker Stability and Plasma Half-Life: MC-Val-Cit-PAB vs. Alternative Cleavable Linkers

A critical differentiator for the Val-Cit-PAB linker system is its stability profile in human plasma. This is not a universal property among enzyme-cleavable linkers. A 2024 study by Huang et al. identified that the MC-Val-Cit-PABC linker is inherently unstable in human plasma, a finding that necessitated the development of a specific stabilization strategy (addition of protease inhibitors to collected samples) for accurate pharmacokinetic analysis [1]. This inherent instability, while managed, represents a key performance characteristic that distinguishes it from other linker classes. For example, the Val-Cit linker is a benchmark cleavable linker in approved ADCs like brentuximab vedotin [2]. However, newer linkers are being engineered specifically to improve upon its properties. A review of linker technology notes that the Glu-Val-Cit variant demonstrates enhanced stability in circulation (over 14 days) and superior cathepsin B specificity compared to the standard Val-Cit linker [3]. This indicates that while Val-Cit-PAB is the established standard, it possesses a defined and quantifiable stability profile with known limitations that must be considered during ADC development.

ADC linker Val-Cit-PAB plasma stability cathepsin B half-life

Intratumoral Payload Delivery: VC-PAB-Auristatin E ADCs vs. Non-Binding Controls

The targeted delivery efficiency of ADCs built with the VC-PAB-Auristatin linker-payload system is a key performance indicator. In a seminal study by Seattle Genetics, ADCs using the vc-PAB-MMAE system demonstrated highly efficient and specific drug delivery to tumors. Quantitative mass spectrometry analysis showed that these ADCs achieved intratumoral concentrations of released MMAE as high as 1 µM in subcutaneous xenograft models [1]. This level of tumor exposure is substantial, representing up to 20% of the injected drug dose. Crucially, this tumor accumulation was antigen-dependent, as serum concentrations of the free drug were extremely low (0.01-1 nM), yielding a tumor-to-serum ratio as high as 25,000:1 [1]. This specific targeting contrasts sharply with non-binding control ADCs, which failed to achieve comparable intratumoral concentrations, validating the linker-payload system's ability to deliver drug only upon antigen-specific internalization [1].

ADC efficacy intratumoral concentration MMAE xenograft targeted delivery

Enzymatic Drug Release Kinetics: Val-Cit Linker Cleavage Rate Consistency

The consistency and predictability of drug release from the Val-Cit linker is a critical quality attribute for ADC manufacturing and performance. A study by Chen et al. investigated the cathepsin B-catalyzed drug release rate from vc-MMAE-based ADCs and found that the rate was not dependent on the specific conjugation site on the antibody or the antibody carrier itself [1]. The Michaelis-Menten parameters (KM and kcat) showed no significant differences across ADCs with different drug distributions or antibody backbones. Molecular dynamics simulations further supported this, showing that the Val-Cit moiety was, on average, over 50% solvent-accessible across all eight potential conjugation sites during a 500 ns trajectory [1]. This level of consistency is a significant advantage over other linker technologies where drug release kinetics might be more variable or site-dependent, which could introduce batch-to-batch variability in ADC potency and safety.

ADC linker Val-Cit cathepsin B cleavage rate drug release

Optimal Application Scenarios for MC-Val-Cit-PAB-Auristatin E in ADC Development


Development of ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

This drug-linker conjugate is particularly well-suited for creating ADCs targeting solid tumors. The Auristatin E payload, due to its potential for bystander killing (inferred from its structural relationship to MMAE), can help eliminate neighboring antigen-negative tumor cells, which is a critical advantage in heterogeneous tumors . The high tumor-to-serum concentration ratio (up to 25,000:1) achieved by the VC-PAB linker system ensures that the cytotoxic warhead is concentrated at the disease site while minimizing systemic exposure and toxicity [1].

Benchmarking and Validation of Novel Linker Technologies

Given the extensive body of knowledge on the MC-Val-Cit-PAB system's performance—including its stability in human plasma [2], its consistent cleavage kinetics by cathepsin B [3], and its in vivo delivery efficiency [1]—this conjugate serves as an industry-standard benchmark. Researchers developing next-generation cleavable linkers can use this compound as a well-characterized positive control to validate improvements in plasma stability or tumor-specific payload release.

Establishing Bioanalytical Methods for ADC Pharmacokinetics

The defined challenges associated with the linker's stability in human plasma, which require specific handling protocols (e.g., addition of protease inhibitors), make this conjugate an excellent tool for developing and validating robust bioanalytical methods [2]. Using this compound allows researchers to test and refine their sample collection and processing protocols to ensure accurate measurement of both the intact ADC and the released payload, a critical step in any preclinical development program.

Production of High-DAR ADCs with Consistent Product Quality

The Val-Cit linker's performance is well-documented to be independent of the specific conjugation site on the antibody [3]. This property is invaluable for process development and manufacturing, as it suggests that stochastic conjugation methods will yield a product with predictable and consistent drug release kinetics. This can reduce the analytical burden of characterizing site-specific variants and simplifies the path toward producing a robust and reproducible ADC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-Auristatin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.